Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate
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Overview
Description
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate is a chemical compound with the molecular formula C12H13NO5. It is characterized by the presence of a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties.
Preparation Methods
The synthesis of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, which are essential for cell wall synthesis and other vital processes. The compound binds to the active site of these enzymes, preventing their normal function and leading to bacterial cell death .
Comparison with Similar Compounds
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate can be compared with other similar compounds such as:
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetate: This compound has a similar structure but lacks the oxo group, which may result in different chemical reactivity and biological activity.
N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have a sulfonamide group instead of the oxo group, which imparts different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-16-12(15)11(14)13-8-3-4-9-10(7-8)18-6-5-17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKDVSVNHJUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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